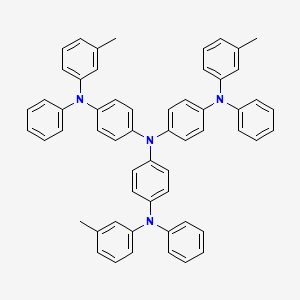
2,7-Dichloroquinazoline
Vue d'ensemble
Description
2,7-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It has a molecular weight of 199.04 . This compound belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The InChI code for 2,7-Dichloroquinazoline is 1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H . This code provides a specific identifier for the molecular structure of the compound.
Applications De Recherche Scientifique
1. Anticancer Properties
2,7-Dichloroquinazoline derivatives have been explored for their potential anticancer properties. For instance, quinazolinone Schiff base derivatives demonstrated significant inhibition of MCF-7 cell viability, suggesting their effectiveness in inducing apoptosis in breast cancer cells through both intrinsic and extrinsic pathways (Zahedifard et al., 2015). Another study focused on indole-aminoquinazoline hybrids, which showed cytotoxicity against various cancer cell lines and induced apoptosis, highlighting the role of 2,7-Dichloroquinazoline in cancer treatment (Mphahlele et al., 2018).
2. Antimicrobial and Antiviral Activities
Compounds derived from 2,7-Dichloroquinazoline have shown potential as antimicrobial and antiviral agents. A study reported the synthesis of 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus, indicating the broad-spectrum antimicrobial potential of these compounds (Marvadi et al., 2019).
3. Photophysical and Electrochemical Studies
The photophysical and electrochemical properties of 2,7-Dichloroquinazoline derivatives have been explored, suggesting applications in material science. A study conducted on novel 2,3-dihydroquinazolin-4(1H)-ones revealed insights into their optical properties, which could have implications in the development of new materials with specific photophysical characteristics (Kamble et al., 2017).
4. Neurodegenerative Diseases
Certain derivatives of 2,7-Dichloroquinazoline, like PBT2, have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. PBT2's ability to modulate metal ion concentrations in the brain suggests its utility in neurodegenerative conditions (Summers et al., 2020).
Propriétés
IUPAC Name |
2,7-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPZMPNJBUJQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313937 | |
| Record name | 2,7-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloroquinazoline | |
CAS RN |
67092-19-7 | |
| Record name | 2,7-Dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67092-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

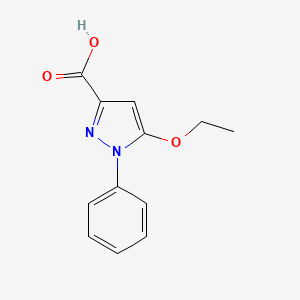
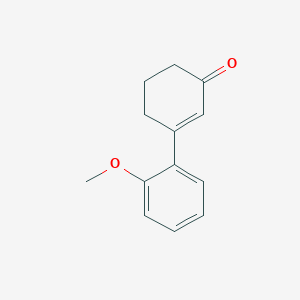
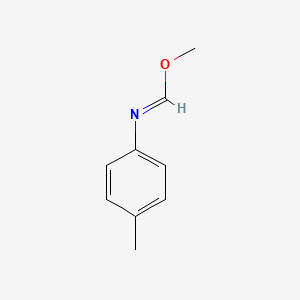

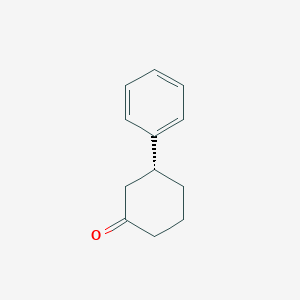
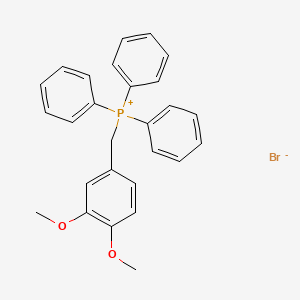
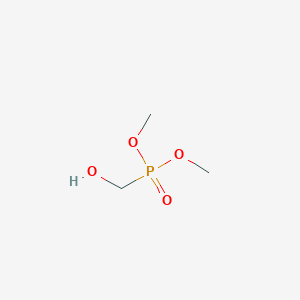
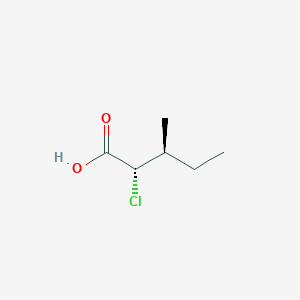


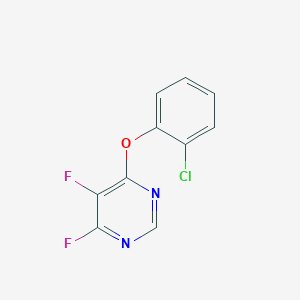
![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)
